molecular formula C8H5ClF2O2 B2456547 4-Chloro-3-(difluoromethyl)benzoic acid CAS No. 2222162-05-0

4-Chloro-3-(difluoromethyl)benzoic acid

Cat. No.: B2456547
CAS No.: 2222162-05-0
M. Wt: 206.57
InChI Key: ZINKQBYMKNDPJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-(difluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H5ClF2O2 . It is an off-white powder and is used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives and their antiproliferative activity against melanoma cell line .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H5ClF2O2/c9-6-2-1-4 (8 (12)13)3-5 (6)7 (10)11/h1-3,7H, (H,12,13) . This indicates the presence of a benzoic acid group with chlorine and difluoromethyl substituents.


Physical and Chemical Properties Analysis

This compound is an off-white powder . It has a molecular weight of 206.58 . The compound is stored at room temperature .

Safety and Hazards

The safety information for 4-Chloro-3-(difluoromethyl)benzoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4-chloro-3-(difluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,7H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINKQBYMKNDPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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